REACTION_CXSMILES
|
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[OH-].[Na+].[NH2:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[C:18]([C:24]([F:27])([F:26])[F:25])[CH:17]=1>C1(C)C=CC=CC=1.O1CCOCC1>[C:20]([C:19]1[CH:22]=[CH:23][C:16]([N:15]=[C:5]=[O:11])=[CH:17][C:18]=1[C:24]([F:25])([F:26])[F:27])#[N:21] |f:1.2|
|
Name
|
|
Quantity
|
21.16 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C#N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a nitrogen intake, a magnetic stirrer, a condenser
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours under reflux
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
is maintained overnight at AT
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The insoluble matter is filtered
|
Type
|
WASH
|
Details
|
rinsed with toluene
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in order
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(C=C1)N=C=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 144.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |